molecular formula C14H18N2O2 B14048903 Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B14048903
M. Wt: 246.30 g/mol
InChI Key: RXSHNLHIRVVCSX-QWHCGFSZSA-N
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Description

Rac-benzyl (1R,6S)-2,5-diazabicyclo[420]octane-2-carboxylate is a bicyclic compound that features a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate typically involves the enantioselective construction of the diazabicyclo scaffold. One common method involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure . Another approach includes the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-8-15-12-6-7-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13+/m0/s1

InChI Key

RXSHNLHIRVVCSX-QWHCGFSZSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]1NCCN2C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC2C1NCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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